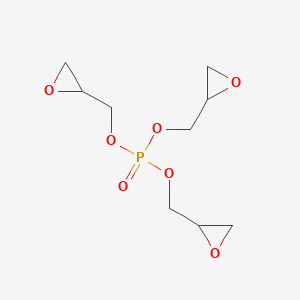

Tris(2,3-epoxypropyl) phosphate

Description

Significance of Epoxy Functionalized Organophosphates in Advanced Polymer Research

Epoxy functionalized organophosphates represent a significant area of advancement in polymer science. By chemically incorporating phosphorus into the epoxy resin backbone, researchers can enhance flame retardancy without the drawbacks of additive flame retardants, which can leach out and negatively impact the material's mechanical properties. faa.gov The phosphorus acts in both the condensed and gas phases during combustion. In the condensed phase, it promotes the formation of a protective char layer that insulates the underlying material from heat and limits the release of flammable gases. cnrs.frfaa.gov

The integration of organophosphates into the polymer matrix can also influence the material's thermal and mechanical characteristics. For instance, the introduction of phosphorus can sometimes lower the glass transition temperature (Tg) of the epoxy thermoset due to a decrease in crosslinking density. researchgate.netusq.edu.au However, strategic molecular design can mitigate these effects. researchgate.net The development of multi-functional epoxy monomers containing phosphorus is a key strategy to maintain or even improve the mechanical and thermal properties of the resulting polymer network. usq.edu.aueurekaselect.com

Research Context of Tris(2,3-epoxypropyl) phosphate (B84403) in Functional Materials Development

Tris(2,3-epoxypropyl) phosphate (TEP-P) is an organophosphorus compound that contains three reactive epoxy groups. nih.gov This trifunctional nature makes it a valuable cross-linking agent and a reactive flame retardant for various polymer systems. Its synthesis typically involves the reaction of epichlorohydrin (B41342) with phosphoric acid. A related and more commonly referenced compound in some applications is Tris(2,3-epoxypropyl) isocyanurate (TGIC), which is used as a cross-linker for powder coatings. chemicalland21.com

TEP-P's utility extends to the development of high-performance functional materials. For example, its incorporation into composite rocket propellants has been shown to significantly improve mechanical characteristics. mod.gov.rsresearchgate.net The epoxy groups of TEP-P can react with carboxyl-terminated polymers, enhancing the interaction between the binder and filler particles, leading to improved material integrity. researchgate.net

Research has shown that the addition of even small amounts of such epoxy-functionalized cross-linkers can have a substantial impact on the viscoelastic properties of the final material. mod.gov.rsresearchgate.net The storage modulus (G'), a measure of the material's elastic response, has been observed to increase with the addition of these types of cross-linkers, indicating a more rigid and robust network structure. mod.gov.rs The study of such compounds is crucial for creating materials with tailored properties for specific and demanding applications.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H15O7P | nih.gov |

| Molecular Weight | 266.18 g/mol | nih.gov |

| IUPAC Name | tris(oxiran-2-ylmethyl) phosphate | nih.gov |

| CAS Number | 18795-33-0 | nih.gov |

Interactive Data Table: Research Findings on Phosphorus-Containing Epoxy Systems

| Research Focus | Key Finding | Reference |

| Flame Retardancy | Phosphorus incorporation promotes char formation, acting as a protective barrier. | cnrs.frfaa.gov |

| Mechanical Properties | Addition of some phosphorus compounds can decrease crosslinking density and tensile strength. | researchgate.net |

| Thermal Stability | Phosphorus-containing flame retardants can lower the initial decomposition temperature but increase char residue at higher temperatures. | acs.orgmdpi.com |

| Cross-linking | Trifunctional epoxy compounds like TEP-P act as effective cross-linking agents. | mod.gov.rsresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tris(oxiran-2-ylmethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O7P/c10-17(14-4-7-1-11-7,15-5-8-2-12-8)16-6-9-3-13-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGKDFLMCGZPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COP(=O)(OCC2CO2)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940271 | |

| Record name | Tris[(oxiran-2-yl)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18795-33-0 | |

| Record name | Triglycidyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18795-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxiranemethanol, phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018795330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris[(oxiran-2-yl)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,3-epoxypropyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Polymerization and Cross Linking Dynamics of Tris 2,3 Epoxypropyl Phosphate Systems

Fundamental Mechanisms of Epoxy Ring-Opening Polymerization Initiated or Propagated by Tris(2,3-epoxypropyl) phosphate (B84403)

As a trifunctional epoxy monomer, Tris(2,3-epoxypropyl) phosphate is expected to undergo ring-opening polymerization, which can proceed through different mechanisms depending on the initiator or curing agent used. wiley-vch.de These reactions involve the opening of the strained three-membered epoxy ring (oxirane) to form polymer chains.

Chain-Growth Ring-Opening Polymerization Kinetics and Pathways

Chain-growth polymerization of epoxides is typically initiated by cationic or anionic species that create an active center. wiley-vch.de This active center then propagates by sequentially adding monomer molecules. The kinetics of such reactions are governed by the rates of initiation, propagation, chain transfer, and termination. wiley-vch.de However, no specific studies detailing the chain-growth polymerization kinetics, rate constants, or specific reaction pathways for this compound were identified.

Step-Growth Polymerization via Multi-functional Amine Curing Agents

Step-growth polymerization is the most common curing method for epoxy resins, often employing multi-functional amines as hardeners. researchgate.netresearchgate.net The reaction proceeds via the nucleophilic attack of the amine's active hydrogen on the carbon atom of the epoxy ring. researchgate.net A primary amine can react with two epoxy groups, and a secondary amine can react with one, leading to the formation of a highly cross-linked three-dimensional network. wiley-vch.de The reactivity generally depends on the amine's structure (aliphatic, cycloaliphatic, or aromatic). wiley-vch.de While this is a fundamental mechanism for all epoxies, no literature specifically quantifying the step-growth polymerization of this compound with various amine curing agents was found.

Investigation of Chain Transfer Reactions and Their Impact on Polymer Structure

Chain transfer reactions can occur during polymerization, where the growing active center is terminated, and a new one is initiated. researchgate.net In epoxy polymerization, compounds with active hydrogens (like alcohols, which are generated during the epoxy-amine reaction) can act as chain transfer agents. researchgate.net These reactions can influence the final polymer structure by affecting the molecular weight and cross-link density. researchgate.net There is no available research that specifically investigates chain transfer reactions in systems where this compound is the monomer or their impact on the resulting polymer architecture.

Curing Kinetics and Network Formation in this compound Compositions

The curing process transforms the liquid epoxy resin into a solid, infusible thermoset. The kinetics of this process are crucial for controlling material properties.

Quantitative Determination of Curing Parameters (e.g., Activation Energy, Enthalpy)

Differential Scanning Calorimetry (DSC) is a common technique used to determine the kinetic parameters of curing, such as the total enthalpy of reaction (ΔH) and the activation energy (Ea). researchgate.net Methods like the Kissinger and Ozawa equations are often employed to calculate the activation energy from non-isothermal DSC scans. researchgate.netmdpi.com These parameters quantify the reactivity of the system and the energy barrier for the curing reaction. A search for these specific quantitative parameters for this compound yielded no results. Studies on other phosphorus-containing flame retardants show that the phosphorus moiety can influence the activation energy, but this data cannot be directly extrapolated. mdpi.com

Influence of Curing Agent Structure on Cross-linking Density and Network Architecture

The structure and functionality of the curing agent play a critical role in defining the final network architecture of a thermoset. researchgate.net The cross-link density, which is the number of cross-links per unit volume, directly impacts the material's mechanical properties, thermal stability, and chemical resistance. nist.govresearchgate.net For a trifunctional resin like this compound, using curing agents with different functionalities (e.g., diamines vs. monoamines) would theoretically allow for the tuning of the cross-link density. nist.gov However, no experimental studies were found that systematically investigate the relationship between different curing agents and the resulting network structure or properties for this compound.

Rheological Studies of Network Evolution during Curing

The curing of epoxy resins, including those formulated with this compound, is a complex process involving the transformation of a liquid monomer mixture into a solid, three-dimensional cross-linked network. Rheological analysis is a powerful tool to monitor the evolution of the material's viscoelastic properties throughout this transformation. nih.gov

During the curing process, the viscosity of the system increases as the molecular weight of the polymer chains grows. nih.gov Dynamic shear oscillatory measurements are commonly employed to characterize the gel point, which is the point at which a continuous network is formed. nih.gov This is typically identified by the crossover of the storage modulus (G') and the loss modulus (G''). nih.gov

A typical progression of the rheological parameters during the curing of an epoxy system shows an initial liquid-like behavior where the loss modulus (G''), representing the viscous component, is dominant. As the reaction proceeds, both G' and G'' increase. The storage modulus (G'), representing the elastic component, increases more rapidly as the cross-linking network develops. The gel point is reached when G' equals G''. Beyond the gel point, the system behaves more like a solid, with G' becoming significantly larger than G''.

The rate of the curing reaction and the evolution of the network structure are influenced by factors such as temperature and the type and concentration of the curing agent. mdpi.comacs.org Isothermal viscosity-time curves demonstrate that higher temperatures lead to faster reaction rates and a more rapid increase in viscosity. mdpi.com The final network structure can also be affected by the curing temperature, with lower temperatures potentially leading to a more homogeneous and denser network, while higher temperatures can result in a more heterogeneous structure with voids. acs.org

The following table provides a conceptual representation of the change in rheological properties during the curing of an epoxy system.

| Curing Stage | Storage Modulus (G') | Loss Modulus (G'') | Viscosity | Network Structure |

| Initial (Liquid) | Low | High | Low | Un-crosslinked monomers and oligomers |

| Pre-gel | Increasing | Increasing | Increasing | Growing branched polymers |

| Gel Point | G' = G'' | G' = G'' | Approaching infinity | Incipient infinite network |

| Post-gel (Solid) | High | Low | Very High | Cross-linked network |

| Fully Cured | Maximum | Minimum | Solid-like | Dense, three-dimensional network |

This table represents a generalized trend in the rheological behavior of a curing epoxy system.

Advanced Polymer Architectures Incorporating this compound

Star-shaped polymers are a class of branched polymers consisting of multiple linear polymer chains, or "arms," radiating from a central core. cmu.edu this compound, with its three reactive epoxy groups, can serve as a core-forming molecule in the synthesis of three-armed star polymers. The "core-first" method is a common strategy for synthesizing such polymers. cmu.edu In this approach, the polymerization of monomer arms is initiated from a multifunctional core molecule. cmu.eduacs.org

The synthesis of star polymers using an epoxy core like this compound can be conceptualized in the following steps:

Initiator Functionalization: The epoxy groups of this compound are reacted with a molecule that can initiate polymerization, such as an atom transfer radical polymerization (ATRP) initiator.

Polymerization of Arms: Monomers are then polymerized from the initiator sites on the core, growing the polymer arms. The length and composition of the arms can be controlled by the polymerization conditions.

Various monomers can be used to form the arms, leading to star polymers with different properties. For example, acrylates and methacrylates are commonly used. acs.org The resulting star architecture imparts unique properties compared to their linear analogues, such as lower solution viscosity and a more compact structure.

The following table outlines a conceptual synthetic design for a star-shaped polymer with a this compound core.

| Step | Reactants | Product | Purpose |

| 1. Core Functionalization | This compound, Initiator Molecule (e.g., α-bromoisobutyryl bromide) | Functionalized this compound Core | To introduce polymerization initiation sites onto the core molecule. |

| 2. Arm Growth | Functionalized Core, Monomer (e.g., Methyl Methacrylate), Catalyst/Solvent | Star-Shaped Polymer | To grow polymer arms from the functionalized core via a controlled polymerization technique like ATRP. |

This table provides a generalized synthetic scheme. Actual reaction conditions and reagents may vary.

Polyphosphoesters are a class of polymers that contain phosphorus atoms in their backbone and are of interest for their potential biodegradability and flame-retardant properties. nih.gov One synthetic route to polyphosphoesters is the ring-opening polymerization (ROP) of cyclic phosphorus-containing monomers. tandfonline.comtandfonline.comresearchgate.net

While this compound itself is not a cyclic monomer for ROP, its synthesis involves the use of epichlorohydrin (B41342), a precursor that can also be used to synthesize cyclic phosphate monomers. google.comgoogle.com The study of the ROP of cyclic phosphate monomers provides a broader context for the chemistry of phosphorus-containing polymers. The polymerization of these cyclic monomers can be initiated by various catalysts and can proceed via cationic or anionic mechanisms to produce linear or branched polyphosphoesters. tandfonline.comrsc.org The reactivity of these cyclic monomers is influenced by their ring size, with five-membered rings being more reactive than six-membered rings due to higher ring strain. nih.gov

The development of efficient catalytic systems is crucial for controlling the polymerization and achieving well-defined polymers with desired molecular weights and low polydispersity. nih.govrsc.org

The table below summarizes key aspects of the ring-opening polymerization of cyclic phosphate monomers.

| Monomer Type | Polymerization Mechanism | Key Features | Resulting Polymer |

| Cyclic Phosphates (5-membered ring) | Anionic, Cationic, Coordination | High ring strain, higher reactivity. nih.gov | Polyphosphoesters |

| Cyclic Phosphates (6-membered ring) | Anionic, Cationic, Coordination | Lower ring strain, may require more active catalysts. researchgate.net | Polyphosphoesters |

| Cyclic Phosphonites | Cationic | Can undergo Arbuzov-type rearrangement to form polymers with pentavalent phosphorus. tandfonline.com | Polyphosphonates |

This table highlights general characteristics of the ROP of cyclic phosphorus monomers.

Mechanistic Investigations of Functional Performance in Tris 2,3 Epoxypropyl Phosphate Modified Materials

Flame Retardancy Mechanisms of Phosphorus-Based Epoxy Systems

The incorporation of phosphorus-containing compounds, such as Tris(2,3-epoxypropyl) phosphate (B84403), into epoxy resins is a well-established strategy for enhancing their fire resistance. The flame retardant mechanisms are complex and multifaceted, involving actions in both the condensed (solid) and gas phases of combustion.

Condensed Phase Contributions: Enhanced Char Formation and Inorganic Glassification

In the condensed phase, phosphorus-based flame retardants like Tris(2,3-epoxypropyl) phosphate promote the formation of a stable, insulating char layer on the material's surface during combustion. This char acts as a physical barrier, limiting the transport of heat to the underlying polymer and reducing the release of flammable volatile compounds into the gas phase.

The mechanism involves the thermal decomposition of the phosphorus compound to produce phosphoric and polyphosphoric acids. These acidic species act as catalysts for the dehydration and cross-linking of the epoxy resin, leading to the formation of a carbonaceous char. cnrs.fr This process is often referred to as "inorganic glassification," where the phosphorus-containing species form a protective, glassy layer that enhances the thermal stability of the char. nih.gov The presence of phosphorus can structure the epoxy polymer and increase the amount of char released during thermal degradation. mdpi.com

Studies have shown that the incorporation of phosphorus-containing flame retardants significantly increases the char yield of epoxy composites. For example, the addition of a nitrogen-rich DOPO-based derivative (FATP) to an epoxy resin facilitated the formation of continuous and compact carbon layers with a greater degree of graphitization. nih.gov This enhanced charring is crucial for achieving higher flame retardancy ratings, such as the UL-94 V-0 rating. nih.gov

Table 1: Impact of Phosphorus-Based Flame Retardant on Epoxy Resin Fire Performance

| Sample | Phosphorus Content (%) | LOI (%) | UL-94 Rating |

| Pristine EP | 0 | 25 | No Rating |

| EP/2% FATP | - | 32.5 | V-1 |

| EP/4% FATP | 0.33 | 35 | V-0 |

Source: Data adapted from a study on a nitrogen-rich DOPO-based derivative (FATP) in epoxy resin. nih.gov

Gas Phase Inhibition: Radical Scavenging and Dilution Effects of Phosphorus Species

In the gas phase, phosphorus-containing compounds interfere with the combustion cycle by scavenging highly reactive free radicals, such as H• and OH•, which are essential for sustaining the flame. Upon thermal decomposition, the flame retardant releases phosphorus-containing radicals (e.g., PO•, HPO•) into the gaseous phase. nih.gov These radicals act as "quenchers," interrupting the chain reactions of combustion. nih.gov

Furthermore, the decomposition of some phosphorus-based flame retardants can release non-flammable gases. These gases dilute the concentration of flammable volatiles and oxygen in the combustion zone, further inhibiting the flame. nih.govnih.gov This dilution effect, combined with radical scavenging, significantly reduces the heat release rate and smoke production during a fire.

Synergistic Effects with Nitrogen-Containing Compounds in Fire Resistance

A significant enhancement in flame retardancy can be achieved through the synergistic interaction of phosphorus- and nitrogen-containing compounds. nih.gov When used together, these elements often exhibit a greater flame retardant effect than the sum of their individual contributions.

The nitrogen-containing compounds, such as melamine (B1676169) and its derivatives, can act as blowing agents. During decomposition, they release non-flammable gases like ammonia (B1221849) (NH3) and nitrogen (N2), which contribute to the formation of a swollen, intumescent char layer. nih.govosti.gov This expanded char provides superior thermal insulation.

The phosphorus compounds, in turn, promote the charring of the polymer matrix, and the resulting phosphoric acids can react with the nitrogen compounds to form thermally stable phosphorus-nitrogen structures within the char. osti.gov These structures enhance the integrity and insulating properties of the char layer. For instance, the combination of melamine cyanurate (MCA) and α-ZrP nanosheets in thermoplastic polyurethane (TPU) demonstrated a synergistic effect, leading to a significant reduction in the peak heat release rate. nih.gov

Impact of this compound on Polymer Composite Performance

Contribution to Enhanced Thermal Stability and Decomposition Behavior

The incorporation of this compound can enhance the thermal stability of polymer composites. The decomposition of the phosphate occurs in a temperature range that corresponds to the main decomposition stage of the epoxy polymer, allowing its degradation products to influence the char layer formation processes. mdpi.com The presence of phosphorus can lead to an increase in the temperature at which significant weight loss begins (onset decomposition temperature) and a higher char yield at elevated temperatures.

Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of these materials. Studies have shown that epoxy composites modified with phosphorus-containing flame retardants exhibit improved thermal stability and char formation in both nitrogen and air atmospheres. nih.govresearchgate.net For example, the addition of a phosphorus-containing flame retardant to an epoxy resin was shown to increase the char residue at 800 °C in a nitrogen atmosphere by approximately 4.26 times that of the original resin. researchgate.net

Table 2: Thermal Decomposition Data for Epoxy Composites

| Sample | Onset Decomposition Temperature (°C) | Temperature at Max. Decomposition Rate (°C) | Char Yield at 700°C (%) |

| Neat Epoxy | 350 | 380 | 15 |

| Epoxy + 10 wt% Flame Retardant | 365 | 395 | 25 |

Note: This is a representative data table. Actual values can vary depending on the specific flame retardant and polymer matrix.

Role in Modulating Mechanical Properties through Cross-linking Networks

The epoxy groups present in the this compound molecule can react with the curing agent or the polymer backbone, leading to its integration into the polymer network. This can result in an increased cross-linking density, which generally leads to an increase in the storage modulus of the material. nih.gov

However, the effect on mechanical properties can be complex. While increased cross-linking can enhance stiffness and hardness, it can also lead to a decrease in properties like impact strength and flexural strength due to increased brittleness. rdd.edu.iq The final mechanical properties of the composite will depend on a balance between the plasticizing effect of the flame retardant molecule and the increased cross-linking.

For instance, the addition of tris(2-chloroethyl) phosphate (TCEP), tris(1-chloro-2-propyl) phosphate (TCPP), and tris(4-methylphenyl) phosphate to an epoxy polymer was found to increase bending stress resistance by 25-32% and impact strength by 2-4 times, along with a significant increase in tensile strength by 38-46%. mdpi.com Conversely, another study showed that increasing the loading of tris(1,3-dichloroisopropyl) phosphate (TDCPP) in polyurethane composites led to a decrease in impact and flexural capabilities. rdd.edu.iq

Analytical and Characterization Techniques in Tris 2,3 Epoxypropyl Phosphate Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of tris(2,3-epoxypropyl) phosphate (B84403) and identifying any impurities or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of phosphorus-containing compounds. slideshare.net For tris(2,3-epoxypropyl) phosphate, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule, including those in the epoxy rings and the propyl chains.

¹³C NMR: Carbon-13 NMR helps in identifying the different carbon environments within the molecule, such as the carbons in the epoxy groups and the main phosphate ester backbone. libretexts.org

³¹P NMR: As phosphorus-31 has a natural abundance of 100% and a spin of 1/2, it is highly suitable for NMR analysis. wikipedia.org The chemical shift of the phosphorus atom in this compound provides direct insight into its chemical environment. wikipedia.orgtrilinkbiotech.com The typical chemical shift range for P(V) derivatives is between 70 ppm and -30 ppm. trilinkbiotech.com Spectra are usually referenced to an external standard of 85% phosphoric acid. wikipedia.orgrsc.org

| Nucleus | Typical Chemical Shift Range for Organophosphates | Information Gained for this compound |

| ¹H | Varies | Elucidation of proton environments in the epoxy and propyl groups. |

| ¹³C | Varies | Identification of distinct carbon atoms in the molecular structure. libretexts.org |

| ³¹P | -30 to 70 ppm | Confirmation of the phosphate ester structure and detection of related phosphorus species. trilinkbiotech.com |

Mass Spectrometry (MS), including Electrospray Ionization (ESI-MS) and Electron Impact (EI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation.

Electron Impact (EI-MS): This technique involves bombarding the sample with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum shows a pattern of fragment ions that is characteristic of the molecule's structure. For alkanes, fragmentation often involves the loss of (CH₂)nCH₃ groups. libretexts.org

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing larger, more polar, and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This allows for the accurate determination of the molecular weight. Collision-induced dissociation (CID) can be used to induce fragmentation and obtain structural information. nih.gov The fragmentation of organophosphorus compounds in ESI-MS often involves the loss of phosphate groups. nih.gov

Thermal Analysis for Reaction Kinetics and Degradation Studies

Thermal analysis techniques are essential for investigating the curing behavior and thermal stability of this compound, particularly when it is used in polymer formulations.

Differential Scanning Calorimetry (DSC) for Curing and Degradation Kinetics

Differential Scanning Calorimetry (DSC) is a primary tool for studying the thermodynamics and kinetics of curing reactions involving this compound. nih.gov By measuring the heat flow into or out of a sample as a function of temperature or time, DSC can determine key parameters of the curing process. Non-isothermal DSC, where the sample is heated at a constant rate, is often used to study curing kinetics. researchgate.net

The data obtained from DSC experiments can be used to calculate kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) using models like the Kissinger and Ozawa methods. researchgate.net These parameters are crucial for understanding and optimizing the curing cycle of epoxy resins and other polymers containing this compound. researchgate.net

| Kinetic Model | Equation | Parameters Determined |

| Kissinger | ln(β/Tₚ²) = ln(AR/Eₐ) - Eₐ/RTₚ | Activation Energy (Eₐ), Pre-exponential Factor (A) |

| Ozawa | ln(β) = ln(AEₐ/R) - 1.052(Eₐ/RTₚ) | Activation Energy (Eₐ) |

β = heating rate, Tₚ = peak temperature, A = pre-exponential factor, R = gas constant, Eₐ = activation energy

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition profile of this compound. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the amount of residual char at the end of the analysis.

Coupled Techniques (e.g., TG-FTIR) for Evolved Gas Analysis and Char Characterization

To gain a more comprehensive understanding of the thermal decomposition process, TGA is often coupled with other analytical techniques, such as Fourier Transform Infrared Spectroscopy (TG-FTIR).

TG-FTIR: This hyphenated technique allows for the real-time analysis of the gaseous products evolved during the thermal decomposition of the material in the TGA. The FTIR spectrometer identifies the functional groups present in the evolved gases, providing insights into the decomposition mechanism. This is particularly useful for identifying the release of flammable or toxic gases. The analysis of evolved gases can reveal the release of phosphorus-containing radicals and nonflammable gases like H₂O and CO₂, which contribute to the flame retardant effect. mdpi.com

Advanced Techniques for Polymer Network and Macrostructure Characterization

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. slideshare.netyoutube.com In the context of research involving this compound, GPC can be used to analyze the soluble fractions (sol) of the polymer network or to characterize the linear or branched polymers before the gel point is reached. The technique separates molecules based on their hydrodynamic volume, or effective size in solution, as they pass through a column packed with porous gel beads. slideshare.netyoutube.com

The core principle of GPC involves the differential elution of polymer molecules. youtube.com Larger molecules are unable to penetrate the pores of the stationary phase and thus travel a shorter path, eluting from the column first. youtube.com Conversely, smaller molecules can diffuse into the pores, leading to a longer retention time and later elution. youtube.com The system is calibrated using polymer standards of known molecular weights, such as polystyrene, to generate a curve that plots the logarithm of molecular weight against retention time. youtube.comyoutube.com

Data obtained from GPC analysis provides several key parameters that describe the molecular weight distribution of a polymer sample. These are crucial for understanding how polymerization conditions affect the final polymer structure.

Key Molecular Weight Parameters from GPC

| Parameter | Symbol | Description | Significance in Polymer Characterization |

| Number Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Reflects the average molecular weight by the number of molecules. It is sensitive to the presence of low-molecular-weight species. |

| Weight Average Molecular Weight | Mw | An average molecular weight that is biased towards heavier molecules. | Provides a better indication of physical properties like strength and viscosity, as it gives more weight to the larger molecules that contribute most to these properties. |

| Polydispersity Index | PDI | The ratio of the weight average molecular weight to the number average molecular weight (Mw/Mn). | Measures the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse sample (all molecules have the same length), while higher values signify a broader distribution. |

The analysis provides critical insights into the polydispersity and structure of the polymer, making it an indispensable tool for quality control and research in polymer science. fiveable.me

Analytical Ultracentrifugation and Light Scattering for Polymer Conformation

To understand the conformation and assembly of polymer networks derived from this compound, researchers can turn to sophisticated biophysical techniques like Analytical Ultracentrifugation (AUC) and Light Scattering (LS). csic.es These methods provide detailed information about macromolecules in solution. csic.es

Analytical Ultracentrifugation (AUC) involves subjecting a polymer solution to strong centrifugal forces, causing the macromolecules to sediment. csic.es An integrated optical system monitors the migration of the polymer molecules in real-time. csic.es By analyzing the sedimentation velocity and equilibrium distribution, researchers can determine properties such as molecular weight, size, and shape (conformation). This technique is particularly useful for studying the oligomerization and polymerization processes of molecules. csic.es

Light Scattering (LS) , often used in conjunction with GPC (GPC-MALS), provides an absolute measurement of molecular weight. fiveable.me When a beam of light passes through a polymer solution, the macromolecules scatter the light. csic.es The intensity of this scattered light is directly proportional to the polymer's molecular weight and concentration. csic.es By measuring the scattered light at various angles, one can deduce the radius of gyration (a measure of polymer size) and the second virial coefficient (a measure of polymer-solvent interactions), offering deep insights into the polymer's conformation in solution. fiveable.mecsic.es The combined use of these techniques allows for a comprehensive characterization of how these polymers behave and assemble in a solution environment. csic.es

Microscopy Techniques (e.g., SEM) for Material Morphology

While GPC and light scattering reveal information about individual polymer chains in solution, microscopy techniques are essential for visualizing the macroscopic and microscopic morphology of the final, solid material. Scanning Electron Microscopy (SEM) is a powerful tool for this purpose. researchgate.net

SEM operates by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography and composition. In the study of polymer networks formed from this compound, SEM can be used to examine the cross-section or surface of the cured material.

The resulting images can reveal critical morphological features, such as:

Surface Texture: The smoothness or roughness of the polymer surface.

Porosity: The presence, size, and distribution of pores within the material, which can influence properties like absorption and mechanical strength.

Phase Separation: In composite materials, SEM can distinguish between different phases and show how they are dispersed.

Fracture Surfaces: Examining the surface after mechanical failure can provide insights into the material's toughness and failure mechanism.

The morphology of a polymer is a critical factor that dictates its performance in various applications. researchgate.net SEM provides direct visual evidence of the material's structure, complementing the molecular-level data obtained from other analytical techniques. researchgate.net

Computational and Theoretical Studies on Tris 2,3 Epoxypropyl Phosphate Systems

Molecular Dynamics Simulations for Polymer Network Formation and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the curing process of epoxy resins like Tris(2,3-epoxypropyl) phosphate (B84403) and for analyzing the structure and dynamics of the resulting polymer network. mdpi.com These simulations model the system at an atomistic or coarse-grained level, tracking the trajectories of atoms and molecules over time based on a defined force field. cam.ac.uk

In the context of Tris(2,3-epoxypropyl) phosphate, MD simulations can be employed to model the crosslinking reaction with various curing agents. This is often achieved by defining a cutoff distance for reactive atoms and, when this distance is met, a new bond is formed, mimicking the chemical reaction. mdpi.com This allows for the in-silico construction of the three-dimensional polymer network.

Key research findings that can be derived from such simulations include:

Curing Kinetics: By monitoring the formation of new bonds over time at different temperatures, the reaction kinetics can be simulated. This provides insights into how factors like temperature and the type of curing agent influence the rate and extent of the curing process. nih.govsemanticscholar.org

Thermomechanical Properties: Once the polymer network is formed, MD simulations can be used to predict important material properties. For example, by simulating the system at different temperatures, the glass transition temperature (Tg) can be determined by observing the change in density or other properties. nih.govsemanticscholar.org The fractional free volume (FFV), which influences the diffusion of small molecules and the mechanical properties, can also be calculated. semanticscholar.org

Influence of Additives: The effect of adding other components, such as flame retardants or toughening agents, to the this compound formulation can be studied. Simulations can reveal how these additives are distributed within the polymer matrix and how they affect the network formation and final properties. semanticscholar.org

Table 1: Illustrative Data from Molecular Dynamics Simulations of Epoxy Curing

This table illustrates the type of data that can be obtained from MD simulations of epoxy curing. The values are hypothetical and serve as an example.

| Simulation Parameter | System 1: TEP/Amine | System 2: TEP/Anhydride |

| Curing Temperature | 150 °C | 180 °C |

| Final Crosslink Density | 85% | 92% |

| Predicted Glass Transition Temp. (Tg) | 165 °C | 190 °C |

| Fractional Free Volume (FFV) | 4.2% | 3.8% |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Intermolecular Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intricate details of chemical reactions and intermolecular forces that govern the behavior of this compound systems. researchgate.netgoogle.com These methods solve the electronic structure of molecules to provide accurate information about energies, geometries, and reaction pathways. chemrxiv.orgresearchgate.net

For the curing of this compound, quantum chemical calculations can elucidate the step-by-step mechanism of the epoxy ring-opening reaction with a curing agent. This involves:

Transition State Searching: Identifying the high-energy transition state structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction.

Reaction Pathway Mapping: By calculating the Intrinsic Reaction Coordinate (IRC), the entire energy profile of the reaction can be mapped out, revealing any intermediate species and the most favorable reaction pathway. cdmf.org.br

Catalyst Effects: The influence of catalysts on the reaction mechanism can be modeled, showing how they lower the activation energy and accelerate the curing process.

Beyond the reaction mechanism, quantum chemistry is used to study the non-covalent interactions within the polymer network. researchgate.net These interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in determining the cohesion and mechanical properties of the final material. Techniques like the Non-Covalent Interaction (NCI) index can be used to visualize and quantify these weak interactions. researchgate.net

Table 2: Example of Quantum Chemical Calculation Results for an Epoxy-Amine Reaction

This table provides an example of the kind of energetic data that can be obtained from DFT calculations for a model epoxy-amine reaction. The values are for illustrative purposes.

| Reaction Step | Calculated Parameter | Energy (kJ/mol) |

| Reactant Complex | Formation Energy | -20 |

| Transition State 1 | Activation Energy | 85 |

| Intermediate | Formation Energy | -5 |

| Transition State 2 | Activation Energy | 60 |

| Product Complex | Formation Energy | -45 |

Predictive Modeling of Material Performance Attributes Based on Molecular Structure

Predictive modeling, especially with the advent of artificial intelligence (AI) and machine learning, offers a powerful approach to connect the molecular structure of a polymer to its macroscopic performance attributes. easychair.orgeasychair.org This methodology can be applied to polymers derived from this compound to forecast properties like tensile strength, elastic modulus, and thermal stability. easychair.org

The process of predictive modeling typically involves:

Data Collection: A large dataset is compiled from experimental studies, containing information on the chemical composition of the polymer (e.g., the type and ratio of monomers and curing agents), the curing conditions, and the measured material properties.

Feature Engineering: Molecular descriptors are generated for the constituent molecules. These can include quantum chemically calculated properties, topological indices, or simple structural features.

Model Training: Machine learning algorithms, such as neural networks or support vector machines, are trained on the dataset to learn the complex, non-linear relationships between the input features and the output material properties. easychair.org

Model Validation and Prediction: The trained model is then validated on a separate set of data to assess its accuracy. Once validated, the model can be used to predict the properties of new, hypothetical polymer formulations, thereby guiding the design of materials with desired performance characteristics. easychair.org

This data-driven approach can significantly accelerate the development of new materials based on this compound by enabling a virtual screening of a vast number of potential formulations before committing to laboratory synthesis and testing.

Future Research Directions and Emerging Applications of Tris 2,3 Epoxypropyl Phosphate in Advanced Materials

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of epoxy compounds often involves processes that are not environmentally benign. Future research should prioritize the development of novel and sustainable synthetic routes for Tris(2,3-epoxypropyl) phosphate (B84403) that are characterized by high atom economy, the use of renewable feedstocks, and the avoidance of hazardous reagents.

Current research in the broader field of epoxy resin synthesis points towards several promising avenues. Biocatalytic processes, for instance, have been explored for the synthesis of various epoxy resins. The use of enzymes, such as lipases, can enable the epoxidation of precursor molecules under mild reaction conditions, potentially reducing energy consumption and by-product formation. Investigating the enzymatic synthesis of Tris(2,3-epoxypropyl) phosphate from a suitable phosphorus-based precursor and an epoxidizing agent derived from renewable resources presents a significant research opportunity.

Another area of interest is the utilization of green chemistry principles. This includes exploring the use of alternative, less toxic solvents and catalysts. For example, research into the use of ionic liquids or supercritical fluids as reaction media for epoxidation reactions could lead to more sustainable manufacturing processes. Furthermore, developing synthetic pathways that start from bio-based platform chemicals would contribute to reducing the carbon footprint associated with the production of this compound.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Research Focus |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, reduced by-products. | Identification of suitable enzymes, optimization of reaction parameters, use of renewable substrates. |

| Green Chemistry Approaches | Use of non-toxic solvents and catalysts, improved atom economy. | Exploration of ionic liquids and supercritical fluids, development of novel catalytic systems. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Synthesis from bio-based platform chemicals, conversion of biomass-derived precursors. |

Tailoring Polymer Architecture for Enhanced Multifunctionality

The trifunctional nature of this compound makes it a versatile building block for creating complex polymer architectures. Future research should focus on leveraging this reactivity to design and synthesize polymers with enhanced multifunctionality, moving beyond its primary role as a simple crosslinking agent.

By precisely controlling the reaction between this compound and various co-monomers or polymer backbones, it is possible to create a range of polymer architectures, including hyperbranched polymers, dendrimers, and crosslinked networks with controlled density. These architectures can significantly influence the final properties of the material. For instance, incorporating this compound into a polymer backbone could lead to materials with a unique combination of flame retardancy, thermal stability, and mechanical strength.

The epoxy groups of this compound can react with a variety of functional groups, such as amines, phenols, and carboxylic acids. This allows for its grafting onto existing polymer chains or its use as a nodal point in the synthesis of star-shaped or branched copolymers. Research in this area should explore these possibilities to develop materials for specific high-performance applications, such as in coatings, adhesives, and composites.

Exploration of New Synergistic Flame Retardant Systems

While the phosphorus content of this compound contributes to its inherent flame retardancy, its effectiveness can be significantly enhanced through synergistic interactions with other flame-retardant additives. A key area for future research is the systematic exploration of new flame retardant systems that incorporate this compound.

The combination of phosphorus-based flame retardants with nitrogen-containing compounds, such as melamine (B1676169) and its derivatives, is known to exhibit strong synergistic effects. The nitrogen compounds can promote char formation, which acts as a physical barrier, while the phosphorus compounds can act in the gas phase by quenching flammable radicals. Investigating the synergistic flame retardancy of this compound with various nitrogen-based flame retardants, like melamine polyphosphate, could lead to the development of highly efficient, halogen-free flame retardant systems.

Table 2: Potential Synergistic Flame Retardant Systems with this compound

| Synergistic Agent | Potential Mechanism of Synergy | Research Focus |

| Nitrogen-based compounds (e.g., Melamine Polyphosphate) | Enhanced char formation (condensed phase) and gas phase radical quenching. | Optimization of the P/N ratio, understanding the interaction mechanism. |

| Other Phosphorus-based FRs (e.g., Phosphinates) | Combination of different phosphorus-based flame retardant modes of action. | Investigating the compatibility and interaction of different phosphorus compounds. |

| Inorganic Fillers (e.g., Nanoclays) | Formation of a protective surface barrier, enhanced char stability. | Dispersion of fillers, understanding the interface between the filler and the polymer matrix. |

Addressing Research Gaps in Comprehensive Material Property Validation and Empirical Verification

Despite the potential of this compound, there is a significant lack of comprehensive data on the properties and long-term performance of materials incorporating this compound. Future research must address these gaps through rigorous material property validation and empirical verification.

A critical area of investigation is the long-term stability of polymers modified with this compound. Studies are needed to assess the durability of these materials under various environmental conditions, including exposure to heat, humidity, and UV radiation. Understanding the degradation mechanisms and the potential for leaching of the compound or its by-products is crucial for ensuring the safety and reliability of these materials in real-world applications.

Furthermore, there is a need for a more thorough understanding of the structure-property relationships in polymers containing this compound. This includes detailed characterization of their mechanical properties (e.g., tensile strength, modulus, impact resistance), thermal properties (e.g., glass transition temperature, thermal decomposition temperature), and flame retardant performance (e.g., limiting oxygen index, cone calorimetry).

Finally, the environmental impact of materials containing this compound needs to be assessed. This includes studies on their biodegradability and the potential ecotoxicity of any degradation products. Filling these knowledge gaps is essential for the responsible development and commercialization of advanced materials based on this promising chemical compound.

Q & A

Q. How can ecological risk assessments account for species-specific sensitivities to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.